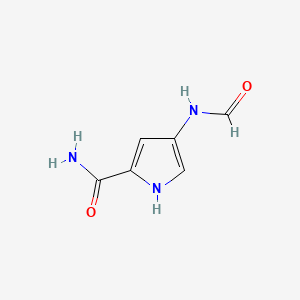

4-formamido-1H-pyrrole-2-carboxamide

Description

Properties

CAS No. |

106339-34-8 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.141 |

IUPAC Name |

4-formamido-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-1-4(2-8-5)9-3-10/h1-3,8H,(H2,7,11)(H,9,10) |

InChI Key |

JAQWIQHZNWTYNG-UHFFFAOYSA-N |

SMILES |

C1=C(NC=C1NC=O)C(=O)N |

Synonyms |

1H-Pyrrole-2-carboxamide,4-(formylamino)-(9CI) |

Origin of Product |

United States |

Synthesis of a 4 Nitro 1h Pyrrole 2 Carboxamide Intermediate:

The synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives has been reported. nih.govbiosynth.com For example, ethyl 4-nitro-1H-pyrrole-2-carboxylate has been synthesized and used as an intermediate. nih.gov This nitro-substituted pyrrole (B145914) ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the desired carboxamide through standard amide coupling procedures. A specific example from the literature is the synthesis of N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide. nih.gov

Reduction of the Nitro Group:

The reduction of the nitro group at the C-4 position to an amino group is a key step. Catalytic hydrogenation is a common and effective method for this transformation. For instance, the reduction of a 2-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido) derivative using 10% Pd/C under a hydrogen atmosphere has been successfully demonstrated. mdpi.com The hydrogenation of various pyrrole (B145914) derivatives has been studied, with rhodium and ruthenium catalysts showing high conversion and selectivity. researchgate.net

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) on a pyrrole-2-carboxylate | 4-Nitro-1H-pyrrole-2-carboxylate | nih.gov |

| Amide Formation | Hydrolysis of ester followed by amide coupling (e.g., with HBTU, triethylamine) | 4-Nitro-1H-pyrrole-2-carboxamide | nih.govmdpi.com |

| Nitro Reduction | Catalytic hydrogenation (e.g., 10% Pd/C, H₂) | 4-Amino-1H-pyrrole-2-carboxamide | mdpi.com |

Formylation of the Amino Group:

The final step is the formylation of the 4-amino-1H-pyrrole-2-carboxamide intermediate. Several methods are available for the N-formylation of amines. A widely used and effective reagent is acetic formic anhydride , which can be generated in situ from formic acid and acetic anhydride. reddit.comjetir.orgorgsyn.org This reagent readily formylates primary and secondary amines. reddit.com The reaction of formic acid with acetic anhydride is a practical method to introduce a formyl group. researchgate.net

Alternatively, formic acid itself can be used as a formylating agent, often under heating. jetir.org The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration. jetir.org

| Formylating Agent | Typical Conditions | Key Advantages |

|---|---|---|

| Acetic Formic Anhydride | Generated in situ from formic acid and acetic anhydride. reddit.comjetir.org | Highly reactive and efficient for formylation. reddit.com |

| Formic Acid | Often requires heating. jetir.org | Readily available and straightforward to use. jetir.org |

An in-depth examination of the synthetic strategies for 4-formamido-1H-pyrrole-2-carboxamide and its related analogues reveals a sophisticated landscape of chemical methodologies. This article focuses specifically on key aspects of its synthesis, including modifications to the pyrrole (B145914) nitrogen, overarching synthetic strategies for analogues, and modern considerations for sustainable production.

Advanced Academic Applications and Functional Exploration of Pyrrole 2 Carboxamide Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity and structural features of the pyrrole-2-carboxamide scaffold make it a valuable building block in the assembly of complex molecular architectures. The strategic placement of substituents on the pyrrole (B145914) ring allows for a high degree of synthetic flexibility, enabling the construction of a diverse array of intricate organic molecules.

Precursors for Natural Product Synthesis (e.g., Pyrrole Alkaloids)

The pyrrole-2-carboxamide moiety is a signature component of numerous marine-derived pyrrole-imidazole alkaloids (PIAs), which exhibit a wide spectrum of biological activities. uni.lu The synthesis of these natural products often relies on the strategic incorporation of a pyrrole-2-carboxamide unit. While direct use of 4-formamido-1H-pyrrole-2-carboxamide as a precursor is not prominently documented, related derivatives are pivotal. For instance, 4-nitro- and 4,5-dihalopyrrole-2-carboxylic acid derivatives serve as key intermediates in the synthesis of oroidin (B1234803) and related alkaloids. rsc.org The synthesis of these complex alkaloids can be categorized into several strategies, including those that rely on the pre-functionalized pyrrole ring. rsc.org

A common approach involves the coupling of a functionalized pyrrole-2-carboxylic acid with an appropriate amine-containing fragment. For example, the total synthesis of several oroidin alkaloids has been achieved through methods that introduce the pyrrole carboxamide moiety at a crucial stage of the synthetic sequence. rsc.org The development of novel synthetic routes to access diverse pyrrole-2-carboxamides is an active area of research, as it opens up avenues for the synthesis of new and potentially bioactive natural product analogues. nih.gov

Synthesis of Conjugated Systems and Porphyrin Analogues

Pyrrole derivatives are fundamental building blocks for the synthesis of porphyrins and other extended π-conjugated systems. The condensation of pyrroles with aldehydes is a classic method for constructing the porphyrin macrocycle. While the direct involvement of this compound in well-established porphyrin syntheses is not explicitly detailed in the literature, the principles of porphyrin chemistry allow for the incorporation of variously substituted pyrroles.

The synthesis of meso-substituted porphyrins can be achieved through a one-flask reaction of pyrrole and an aldehyde, which proceeds through the formation of acyclic oligomers that subsequently cyclize. The nature of the substituents on the pyrrole ring can influence the properties of the resulting porphyrin. For instance, the synthesis of porphyrins bearing nitrophenyl and carboxyphenyl groups at the meso positions has been reported, demonstrating the versatility of this approach. The molar ratio of the substituted benzaldehydes can be controlled to optimize the synthesis of the desired porphyrin.

Furthermore, pyrrole-2-carboxamide derivatives have been utilized as building blocks for creating modified DNA minor-groove binders. nih.govnih.gov In these structures, multiple pyrrole rings are linked, forming a conjugated system that can interact with DNA. The synthesis of these molecules often involves the coupling of pre-functionalized pyrrole-2-carboxamide units. nih.govnih.gov

Supramolecular Chemistry and Materials Science Applications

The ability of the pyrrole-2-carboxamide scaffold to participate in specific intermolecular interactions, particularly hydrogen bonding, makes it an attractive component for the design of supramolecular assemblies and functional materials.

Design of Hydrogen-Bonded Assemblies and Self-Assembled Systems

The pyrrole N-H and the amide N-H groups of pyrrole-2-carboxamides can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the formation of predictable and robust hydrogen-bonding networks. In the solid state, unsubstituted 1H-pyrrole-2-carboxamide has been shown to form dimeric structures through intermolecular N-H···O hydrogen bonds.

The introduction of substituents on the pyrrole ring can modulate these interactions, allowing for the rational design of more complex supramolecular architectures. For example, the crystal structure of 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide reveals layer-like structures formed through a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.govnih.gov This demonstrates how functionalization of the pyrrole-2-carboxamide core can be used to direct the self-assembly process.

Development of Molecular Recognition Units and Sensors

The specific hydrogen bonding capabilities of the pyrrole-2-carboxamide scaffold have been exploited in the development of synthetic receptors for molecular recognition. The arrangement of hydrogen bond donors and acceptors can be tailored to create binding pockets for specific guest molecules.

While there are no specific examples in the search results of this compound being used as a molecular sensor, the broader class of pyrrole-containing compounds has been investigated for this purpose. For instance, pyrimidine-based fluorescent organic nanoparticle probes incorporating pyrrole-2-carboxaldehyde have been developed for the detection of Pseudomonas aeruginosa. This suggests the potential for appropriately functionalized pyrrole-2-carboxamides to be integrated into sensor systems. The formamido group in the 4-position of the target compound could potentially participate in specific hydrogen bonding interactions, making it a candidate for further exploration in the design of selective molecular recognition units.

Interdisciplinary Research in Chemical Biology

The pyrrole-2-carboxamide scaffold is a privileged structure in chemical biology, appearing in a variety of bioactive natural products and synthetic compounds. Its ability to engage in specific interactions with biological macromolecules makes it a valuable tool for probing and modulating biological processes.

The pyrrole-2-carboxamide core is found in a number of natural products with interesting biological activities, including antitumor, antihistaminic, antiviral, and antibacterial properties. A prominent example is distamycin, a DNA minor groove binder. Synthetic pyrrole-carboxamides have also been developed with a wide range of pharmacological activities.

In the context of drug discovery, libraries of pyrrole-2-carboxamide derivatives have been synthesized and screened for various biological targets. For example, a discovery library of tricyclic pyrrole-2-carboxamides was synthesized and evaluated for their physicochemical properties, highlighting the interest in this scaffold for generating novel drug candidates.

More specifically, derivatives of pyrrole-2-carboxamide have been designed and synthesized as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), which is a promising target for new anti-tuberculosis drugs. Structure-activity relationship studies have shown that modifications to the pyrrole ring and the carboxamide substituent can significantly impact the inhibitory activity. These findings underscore the importance of the pyrrole-2-carboxamide scaffold in the development of new therapeutic agents.

Rational Design of Enzyme Inhibitors and Modulators

The pyrrole-2-carboxamide moiety is a key pharmacophore in the design of various enzyme inhibitors. Its ability to form crucial hydrogen bonds and engage in other non-covalent interactions with enzyme active sites makes it a valuable starting point for inhibitor design.

Adenylyl Cyclase and DNA Gyrase Inhibition:

While direct inhibition of adenylyl cyclase and DNA gyrase by "this compound" is not prominently documented, related pyrrole-carboxamide derivatives have shown activity against these and other important enzymes. For instance, the core structure is a known feature in compounds targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. The planarity of the pyrrole ring and the hydrogen bonding capacity of the carboxamide group are critical for binding to the ATP-binding site of the GyrB subunit of DNA gyrase.

Similarly, derivatives of pyrrole-carboxamide have been investigated as modulators of adenylyl cyclases, enzymes crucial for cellular signal transduction. The structural features of the pyrrole-2-carboxamide scaffold can be modified to achieve selective inhibition, offering therapeutic potential for diseases characterized by dysregulated cyclic AMP signaling.

Below is a table summarizing the inhibitory activities of some representative pyrrole-carboxamide derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Pyrrole-carboxamide Derivatives | Bacterial DNA Gyrase (GyrB) | ATP-competitive inhibition; crucial interactions with the ATP-binding pocket. |

| Substituted Pyrrole-carboxamides | Topoisomerase IV | Inhibition of bacterial DNA replication and cell division. |

| Novel Pyrrole-carboxamide Analogs | Protein Kinases | Modulation of signaling pathways by inhibiting specific kinases. |

Probing Biological Pathways through Molecular Interaction Studies

The development of molecular probes is essential for elucidating complex biological pathways. The pyrrole-2-carboxamide scaffold can be functionalized to create such probes. By incorporating reporter groups like fluorescent tags or photo-affinity labels, researchers can visualize and study the interactions of these molecules with their biological targets in real-time.

These molecular probes can be instrumental in:

Target Identification and Validation: Confirming the molecular target of a bioactive compound.

Binding Site Mapping: Identifying the specific amino acid residues involved in the interaction between the molecule and the target protein.

Understanding Mechanism of Action: Elucidating how a compound exerts its biological effect at the molecular level.

For example, a fluorescently labeled pyrrole-carboxamide derivative could be used in fluorescence microscopy or flow cytometry to track its localization within cells and its association with specific cellular components.

Exploration in Agrochemical and Specialty Chemical Development

The biological activity of pyrrole-carboxamides extends beyond pharmaceutical applications into the realm of agrochemicals. The structural motif is found in several successful fungicides and insecticides. Their mechanism of action in this context often involves the inhibition of essential fungal or insect enzymes.

For instance, certain pyrrole-carboxamide derivatives are known to be potent inhibitors of succinate (B1194679) dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the pathogen's energy production, leading to effective disease control in crops.

The versatility of the pyrrole-2-carboxamide scaffold also makes it attractive for the development of specialty chemicals. Its ability to be readily functionalized allows for the synthesis of a wide array of derivatives with tailored properties, such as specific solubility, thermal stability, or binding affinity, which are desirable in various material science and chemical biology applications.

Q & A

Q. Basic

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The formamido proton (δ ~8.1–8.3 ppm) and carboxamide NH (δ ~10–12 ppm) are diagnostic .

- IR Spectroscopy: Confirm carbonyl stretches (formamide: ~1680 cm⁻¹; carboxamide: ~1640 cm⁻¹).

- Mass Spectrometry: Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced:

- DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data to validate tautomeric forms or conformational preferences .

How can researchers address discrepancies between computational predictions and experimental data for this compound?

Advanced

Case Study: If DFT-predicted NMR chemical shifts deviate from experimental values:

Check Solvent Effects: Simulate shifts using PCM (Polarizable Continuum Model) for DMSO-d₆ or CDCl₃.

Tautomer Analysis: Evaluate alternative tautomers (e.g., enol vs. keto forms) using potential energy surface scans.

Crystal Packing Effects: X-ray data may reveal intermolecular interactions (e.g., hydrogen bonds) that shift NMR peaks in the solid state .

Example: In 1H-pyrrole-2-carboxylic acid, hydrogen-bonded dimers caused significant solid-state vs. solution NMR differences .

What strategies are effective for evaluating the antimicrobial potential of this compound derivatives?

Advanced

Protocol:

- Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC range: 1–128 µg/mL).

- SAR Studies: Modify substituents (e.g., 4-chlorobenzyl) to enhance activity. For example, 4-phenylpyrrole-2-carboxamides showed MIC values of 6.05–6.25 µg/mL against Gram-negative bacteria .

- Mechanistic Studies: Use fluorescence assays to assess membrane disruption or β-lactamase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.